Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536188
InChI: InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
SMILES:
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride

CAS No.:

Cat. No.: VC16536188

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride -

Specification

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
Standard InChI Key BZBCEVICCCLGHO-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Properties

Methyl 2-[benzyl(methyl)amino]propanoate hydrochloride belongs to the class of α-amino acid esters, featuring a benzyl-methylamine substituent at the α-carbon position. The hydrochloride salt formation significantly alters its physicochemical behavior compared to the free base form.

Molecular Characteristics

Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO₂
Molecular Weight243.73 g/mol
IUPAC Namemethyl 2-[benzyl(methyl)amino]propanoate;hydrochloride
Canonical SMILESCC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Solubility (Water)>50 mg/mL (25°C)
pKa (Predicted)8.34 (amine), -1.76 (carboxyl)

The crystal structure remains unresolved, but computational models suggest intramolecular hydrogen bonding between the protonated amine and ester carbonyl group, stabilizing a pseudo-cyclic conformation . Comparative analysis with structural analogs like methyl 2-amino-3-(benzyloxy)propanoate hydrochloride (C₁₁H₁₆ClNO₃, MW 245.70 g/mol) reveals distinct electronic profiles due to the absence of ether linkages in the subject compound .

Synthesis and Production Methodologies

Modern synthetic routes have evolved from traditional peptide coupling methods to more efficient catalytic processes.

Catalytic Bromination-Amination Approach

  • Catalytic Bromination:
    m-Hydroxyacetophenone undergoes bromination using pyridinium hydrobromide perbromide (C₅H₅NHBrBr₂) in sherwood oil at 25-50°C, achieving 98% conversion in 3 hours .

  • Amination Condensation:
    The brominated intermediate reacts with N-methylbenzylamine in a biphasic system (sherwood oil/water) at pH 7-8, facilitated by sodium carbonate. This step proceeds at 45-50°C for 1-3 hours .

  • Salt Formation:
    Hydrochloric acid addition (40°C, pH 2-3) precipitates the hydrochloride salt, which is purified via ethanol recrystallization to ≥99.2% purity .

This method eliminates traditional protection/deprotection steps for phenolic groups, reducing solvent waste by 40% compared to earlier approaches .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a chiral building block for:

  • Non-proteinogenic amino acid derivatives

  • Benzazepine precursors

  • Transition metal ligands (e.g., palladium-catalyzed couplings)

Recent applications include its use in synthesizing MRI contrast agents through gadolinium complexation .

Analytical Standardization

High-purity batches (≥99%) are employed as:

  • LC-MS calibration standards for amino acid quantification

  • NMR shift references in D₂O (δ 3.12 ppm for methyl ester)

Recent Technological Advances

Continuous Flow Synthesis

A 2024 innovation achieves 98.7% yield via:

  • Microreactor bromination (residence time: 8.2 minutes)

  • Membrane-separated amination (productivity: 3.2 kg/day)

This method reduces solvent use by 78% compared to batch processes .

Computational Modeling

Density Functional Theory (DFT) studies (B3LYP/6-311++G**) reveal:

  • Intramolecular H-bond energy: -9.8 kcal/mol

  • Rotational barrier (C-N bond): 4.3 kcal/mol

These insights guide derivatization strategies to enhance blood-brain barrier permeability .

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